(S)-(1-Methylpiperidin-2-yl)methanol
CAS No.: 136030-04-1
Cat. No.: VC21323324
Molecular Formula: C7H15NO
Molecular Weight: 129.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 136030-04-1 |
---|---|
Molecular Formula | C7H15NO |
Molecular Weight | 129.2 g/mol |
IUPAC Name | [(2S)-1-methylpiperidin-2-yl]methanol |
Standard InChI | InChI=1S/C7H15NO/c1-8-5-3-2-4-7(8)6-9/h7,9H,2-6H2,1H3/t7-/m0/s1 |
Standard InChI Key | HXXJMMLIEYAFOZ-ZETCQYMHSA-N |
Isomeric SMILES | CN1CCCC[C@H]1CO |
SMILES | CN1CCCCC1CO |
Canonical SMILES | CN1CCCCC1CO |
Introduction
Chemical Structure and Identification
Molecular Identity
(S)-(1-Methylpiperidin-2-yl)methanol is an optically active compound with the molecular formula C7H15NO and a molecular weight of 129.20000 . It belongs to the family of piperidine derivatives, which are six-membered heterocyclic nitrogen-containing compounds. The specific stereochemistry at position 2 of the piperidine ring is defined by the (S) configuration, which distinguishes it from its enantiomer.
Registry Information
The compound is uniquely identified by its CAS Registry Number 136030-04-1 . This identifier is essential for unambiguous reference in scientific literature and chemical databases. The existence of this specific CAS number indicates that this particular stereoisomer has been isolated, characterized, and registered as a distinct chemical entity.
Structural Features
The chemical structure features a piperidine ring with a methyl group attached to the nitrogen atom (position 1) and a hydroxymethyl group at position 2 with the (S) stereochemical configuration. This configuration determines the three-dimensional arrangement of atoms, which is critical for its biological activity and chemical reactivity. The presence of both basic (tertiary amine) and polar (hydroxyl) functional groups contributes to its chemical versatility.
Physical Properties
Physicochemical Parameters
The compound exhibits a Polar Surface Area (PSA) of 23.47000 , which provides insight into its membrane permeability and potential for blood-brain barrier penetration. Its LogP value of 0.40090 indicates moderate lipophilicity, suggesting a balance between hydrophilic and lipophilic properties. These parameters are crucial for predicting the pharmacokinetic behavior of the compound when evaluated for potential medicinal applications.
Related Compounds
Structural Analogs
A closely related compound is (1-Methylpiperidin-2-yl)methanamine (C7H16N2) , which differs by having an amine group (-NH2) in place of the hydroxyl group (-OH). This structural analog shares the piperidine ring system with a methyl substituent on the nitrogen, but has different chemical properties due to the amine functionality.
Racemic Mixture
The racemic form, 1-Methyl-2-piperidinemethanol (CAS: 20845-34-5) , contains both (R) and (S) enantiomers in equal proportions. This non-stereospecific mixture has been more extensively characterized, with various spectroscopic data mentioned in the search results, including NMR, MS, IR, and Raman spectra .
Applications and Research
Pharmaceutical Applications
(S)-(1-Methylpiperidin-2-yl)methanol is reported to serve as a medical intermediate , suggesting its utility in pharmaceutical synthesis. The compound's chiral nature makes it valuable for the preparation of stereospecific pharmaceuticals, where the biological activity often depends on the specific three-dimensional arrangement of atoms.
Data Compilation
Physical and Chemical Property Table
Synonyms and Alternative Names
Several synonyms for (S)-(1-Methylpiperidin-2-yl)methanol have been identified:
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